molecular formula C14H9BrN2 B3273749 4-Bromo-2-phenylquinazoline CAS No. 59456-01-8

4-Bromo-2-phenylquinazoline

Cat. No. B3273749
CAS RN: 59456-01-8
M. Wt: 285.14 g/mol
InChI Key: FHSOXUSTFPINNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-2-phenylquinazoline involves various methods. Griess et al. first synthesized a quinazoline derivative through a condensation reaction in 1869. Additionally, Gabriel and Colman studied several quinazoline derivatives and their physical and chemical properties in 1903 .

Scientific Research Applications

Synthesis and Catalysis

Highly functionalized 4-bromo-1,2-dihydroisoquinolines, which are closely related to 4-Bromo-2-phenylquinazoline, have been synthesized from readily available precursors using a rhodium catalyst. This process involves the formation of a bromonium ylide as a key intermediate, suggesting a potential application in organic synthesis and catalytic processes (He et al., 2016).

Antiviral Activity

2-Phenylquinazoline derivatives have shown distinct antiviral activity against Herpes simplex and vaccinia viruses. This implies that 4-Bromo-2-phenylquinazoline could have potential applications in the development of antiviral agents, particularly against these viruses (Selvam et al., 2010).

Cardiac Fibrosis Treatment

Research on 4-phenylquinazoline-based compounds, related to 4-Bromo-2-phenylquinazoline, has identified their potential as inhibitors for cardiac fibrosis. These inhibitors target the BRD4 protein and have shown effectiveness in alleviating fibroblast activation and cardiac fibrosis in vitro and in vivo (He et al., 2021).

Pharmacological Properties

Studies on 6-bromoquinazolinone derivatives, which share structural similarities with 4-Bromo-2-phenylquinazoline, have revealed a range of pharmacological activities such as anti-inflammatory, analgesic, and antibacterial properties. This suggests that 4-Bromo-2-phenylquinazoline could also possess similar pharmacological potential (Rajveer et al., 2010).

BCRP Inhibition

4-Substituted-2-phenylquinazolines, closely related to 4-Bromo-2-phenylquinazoline, have been studied as inhibitors of the Breast Cancer Resistance Protein (BCRP). This suggests potential applications in cancer therapy, particularly in overcoming drug resistance in cancer cells (Juvale & Wiese, 2012).

properties

IUPAC Name

4-bromo-2-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSOXUSTFPINNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-phenylquinazoline

Synthesis routes and methods

Procedure details

Into a mixture of 5 g of 2-phenylquinazolin-4(3H)-one and 1.82 g of triethylamine in 100 ml of toluene was added a solution of 25.8 g of phosphorus oxybromide in 50 ml of toluene. The mixture was warmed slightly and the insoluble quinazolinone dissolved slowly, with a new solid appearing. The reaction mixture was heated at 80°-85° for approximately 24 hours. The reaction mixture was cooled and the solid which separated was collected on a filter. The collected solid was dissolved in chloroform, was washed twice with 100-ml portions of water and the washed solution dried over magnesium sulfate. The solution was concentrated to dryness to leave a light orange solid, m.p. 131°-132°. This solid was recrystallized from cyclohexane to give 2.97 g of light yellow 4-bromo-2-phenylquinazoline, m.p. 131.5°-132.5°; ir and nmr spectra were consistent with the assigned structure.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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